

# 1-(4-Methyl-pyridin-2-YL)-ethylamine IUPAC name

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## Compound of Interest

Compound Name: 1-(4-Methyl-pyridin-2-YL)-ethylamine

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An In-depth Technical Guide to 1-(4-methylpyridin-2-yl)ethan-1-amine

## Foreword

Prepared for researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 1-(4-methylpyridin-2-yl)ethan-1-amine. As a chiral amine featuring a substituted pyridine core, this compound represents a valuable building block in medicinal chemistry and synthetic applications. Its structural motifs are prevalent in a variety of biologically active molecules, making a thorough understanding of its properties, synthesis, and handling essential for its effective utilization. This document moves beyond a simple data summary, offering insights into the causality behind its chemical behavior and the strategic considerations for its application in research and development.

## Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. The compound is systematically named according to IUPAC conventions to ensure unambiguous communication.

The formal IUPAC name for the structure is 1-(4-methylpyridin-2-yl)ethan-1-amine. It is also commonly found in chemical databases and supplier catalogs under various synonyms.

| Identifier        | Value   | Source             |
|-------------------|---|--------------------|
| IUPAC Name        | 1-(4-methylpyridin-2-yl)ethan-1-amine         | IUPAC Nomenclature |
| CAS Number        | 58088-63-4                                    | BLD Pharm[1]       |
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> | ChemicalBook[2]    |
| Canonical SMILES  | <chem>CC1=CC(=NC=C1)C(C)N</chem>              | PubChem            |
| InChIKey          | ORLGLBZRQYOWNA-UHFFFAOYSA-N                   | ChemicalBook[3]    |

Note: The compound exists as a racemate unless a specific stereoisomer is designated.

## Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound dictate its behavior in experimental settings, from reaction conditions to analytical characterization.

### Physicochemical Properties

These properties are critical for predicting solubility, membrane permeability, and appropriate handling procedures.

| Property                     | Value  | Source                      |
|------------------------------|--|-----------------------------|
| Molecular Weight             | 136.19 g/mol                                 | PubChem[4][5]               |
| Appearance                   | Varies; often a liquid or low-melting solid  | General Chemical Properties |
| Boiling Point                | Not consistently reported; estimated >200 °C | Estimation                  |
| XLogP3-AA                    | 0.6  | PubChem[5]                  |
| Hydrogen Bond Donor Count    | 1  | PubChem[5]                  |
| Hydrogen Bond Acceptor Count | 2  | PubChem[5]                  |

## Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following data represents expected patterns for 1-(4-methylpyridin-2-yl)ethan-1-amine.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural elucidation.

Key expected signals include:

- **Pyridine Ring Protons:** Three distinct signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) will be the most downfield, while the protons at positions 3 and 5 will appear in a more shielded region.
- **Ethylamine Methine (CH):** A quartet (due to coupling with the adjacent methyl group) around  $\delta$  4.0-4.5 ppm. Its proximity to the electron-withdrawing pyridine ring and the nitrogen atom causes a significant downfield shift.
- **Amine (NH<sub>2</sub>):** A broad singlet that can appear over a wide range ( $\delta$  1.5-3.5 ppm).<sup>[6][7][8]</sup> Its position is concentration and solvent-dependent. This signal will disappear upon D<sub>2</sub>O exchange, a key diagnostic test.<sup>[7][9]</sup>
- **Pyridine Methyl (CH<sub>3</sub>):** A sharp singlet around  $\delta$  2.2-2.4 ppm.
- **Ethylamine Methyl (CH<sub>3</sub>):** A doublet (due to coupling with the methine proton) around  $\delta$  1.3-1.5 ppm.

<sup>13</sup>C NMR Spectroscopy: Carbon NMR provides information on the carbon skeleton.

- **Pyridine Carbons:** Five signals in the range of  $\delta$  120-160 ppm. The carbon bearing the ethylamine group (C2) and the nitrogen-adjacent carbon (C6) will be the most downfield.
- **Methine Carbon (CH):** A signal around  $\delta$  50-55 ppm.
- **Methyl Carbons:** The pyridine methyl carbon will appear around  $\delta$  20-25 ppm, while the ethylamine methyl carbon will be slightly more shielded, appearing around  $\delta$  15-20 ppm.

**Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify key functional groups.

- N-H Stretch: Primary amines show a characteristic pair of medium-intensity bands in the 3300-3500  $\text{cm}^{-1}$  region, corresponding to symmetric and asymmetric stretching modes.<sup>[7][9]</sup>
- C-H Stretch: Signals just below 3000  $\text{cm}^{-1}$  for  $\text{sp}^3$  C-H bonds and just above 3000  $\text{cm}^{-1}$  for  $\text{sp}^2$  C-H bonds of the pyridine ring.
- C=N and C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600  $\text{cm}^{-1}$  region.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation data.

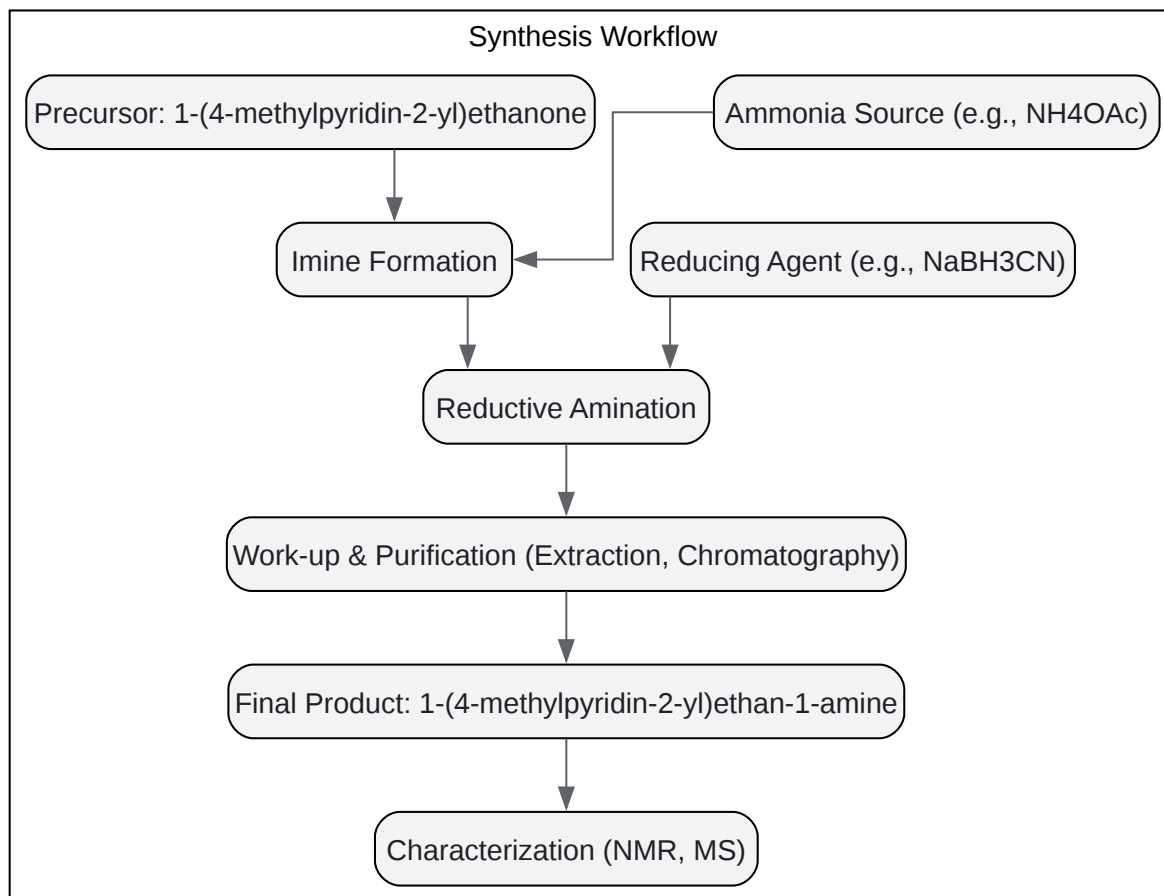
- Molecular Ion ( $\text{M}^+$ ): A peak at  $m/z = 136$ , corresponding to the molecular weight. According to the Nitrogen Rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms (in this case, one).<sup>[6][8]</sup>
- Key Fragmentation: The most common fragmentation pathway is  $\alpha$ -cleavage, where the bond between the methine carbon and its adjacent methyl group breaks. This would result in the loss of a methyl radical ( $\bullet\text{CH}_3$ ) to form a stable iminium cation at  $m/z = 121$ .

## Synthesis and Reaction Chemistry

The synthesis of 1-(4-methylpyridin-2-yl)ethan-1-amine is most efficiently achieved through the reductive amination of its corresponding ketone precursor, 1-(4-methylpyridin-2-yl)ethanone. This method is widely applicable and allows for variations to produce related derivatives.

## Synthetic Workflow

The overall process involves the formation of an imine intermediate from the ketone, followed by its in-situ reduction to the target amine.



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Caption: Synthetic workflow for 1-(4-methylpyridin-2-yl)ethan-1-amine.

## Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

- 1-(4-methylpyridin-2-yl)ethanone[10]

- Ammonium acetate ( $\text{NH}_4\text{OAc}$ )
- Methanol ( $\text{MeOH}$ )
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Imine Formation: To a solution of 1-(4-methylpyridin-2-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.
- Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note:  $\text{NaBH}_3\text{CN}$  is chosen as it is a mild reducing agent that selectively reduces the protonated imine over the ketone starting material, minimizing side reactions.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (as monitored by TLC/LC-MS).
- Quenching and Extraction: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure. Add dichloromethane and saturated  $\text{NaHCO}_3$  solution. Separate the organic layer. Extract the aqueous layer twice more with DCM.
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of

DCM/Methanol (with 0.5% triethylamine to prevent streaking on the column) to yield the pure amine.

- Confirmation: Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 2.2.

## Applications in Drug Discovery and Chemical Synthesis

Pyridine-based amines are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various intermolecular interactions with biological targets.

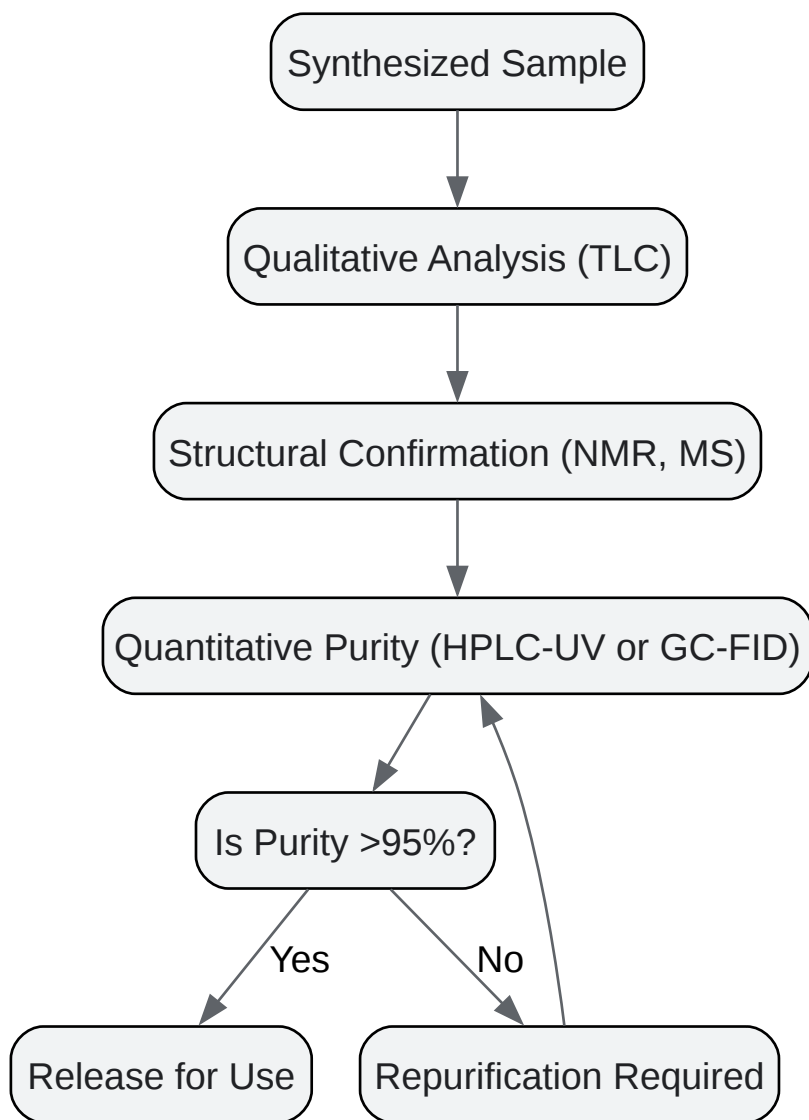
- Kinase Inhibitors: The pyridine-amine motif is a core component of numerous kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the enzyme. N-(1,3-thiazol-2-yl)pyridin-2-amines, for instance, have been developed as potent inhibitors of KDR kinase.[\[11\]](#)
- Central Nervous System (CNS) Agents: The ability of small, relatively polar molecules to cross the blood-brain barrier makes this scaffold suitable for developing CNS-active agents. Related pyrazinone derivatives containing a substituted pyridin-3-ylamino group have been explored as antagonists for the corticotropin-releasing factor (CRF<sub>1</sub>) receptor, a target for anxiety and depression.[\[12\]](#)
- Antiparasitic Agents: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds for treating human filarial infections, highlighting the versatility of the pyridine-amine core in diverse therapeutic areas.[\[13\]](#)
- Synthetic Intermediate: As a chiral primary amine, it is an invaluable building block for creating more complex molecules.[\[14\]](#) It can be used in amide couplings, further alkylations, or as a ligand in catalysis. Its presence in agrochemicals and specialty chemicals also underscores its broad utility.[\[14\]](#)

## Analytical Methodologies

Ensuring the purity and identity of the compound is critical for its use in any application, particularly in drug development.

## Purity Assessment Workflow

A standard workflow ensures the material meets required specifications before use.



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Caption: Standard workflow for analytical quality control.

## Protocol: Purity Determination by HPLC

Objective: To determine the purity of 1-(4-methylpyridin-2-yl)ethan-1-amine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation & Conditions:



- Column: C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Gradient: 5% B to 95% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10  $\mu$ L
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

#### Procedure:

- Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
- Inject the prepared sample.
- Run the gradient method and collect the data.
- Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
- Self-Validation Note: The use of TFA in the mobile phase ensures that the amine is protonated, leading to sharper peaks and better chromatography. A blank injection (solvent only) should be run first to ensure no system peaks interfere with the analysis.

## Safety, Handling, and Storage

Proper handling of any chemical is paramount to ensure laboratory safety. The information provided is based on data for structurally similar amines and should be treated as a guideline. Always consult the specific Safety Data Sheet (SDS) for the material being used.[\[15\]](#)[\[16\]](#)

- Hazards: May be toxic if swallowed or in contact with skin.[\[15\]](#) Causes skin irritation and serious eye irritation or damage.[\[16\]](#)[\[17\]](#) May cause respiratory irritation.[\[15\]](#)[\[17\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[16\]](#) All handling should be performed in a well-ventilated area or a chemical fume hood.[\[15\]](#)
- First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[\[15\]](#)[\[16\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[15\]](#)[\[16\]](#)
  - Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[\[16\]](#)
  - Inhalation: Remove person to fresh air and keep comfortable for breathing.[\[15\]](#)
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[\[16\]](#) The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[\[18\]](#) Store locked up.[\[15\]](#)[\[16\]](#)
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[\[15\]](#)[\[16\]](#)

## Conclusion

1-(4-methylpyridin-2-yl)ethan-1-amine is a synthetically accessible and highly valuable compound for chemical and pharmaceutical research. Its combination of a substituted pyridine ring and a chiral primary amine function provides a versatile platform for constructing complex molecular architectures with diverse biological activities. A thorough understanding of its synthesis, characterization, and handling as detailed in this guide is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

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